molecular formula C26H24O3 B14462881 1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) CAS No. 65740-05-8

1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)

Cat. No.: B14462881
CAS No.: 65740-05-8
M. Wt: 384.5 g/mol
InChI Key: ANUDZVURQGOSNK-UHFFFAOYSA-N
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Description

1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) is an organic compound characterized by its unique structure, which includes three phenyl groups attached to a central ethane backbone

Preparation Methods

The synthesis of 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of benzene derivatives with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced into the phenyl rings using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) can be compared with other similar compounds such as:

    1,1,1-Trichloroethane: While structurally different, both compounds are used in industrial applications, though 1,1,1-trichloroethane is primarily a solvent.

    Triphenylmethane: This compound shares the phenyl groups but differs in its central carbon structure, leading to different reactivity and applications.

The uniqueness of 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) lies in its specific arrangement of phenyl groups and the resulting chemical properties.

Properties

CAS No.

65740-05-8

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

1-[4-[1,1-bis(4-acetylphenyl)ethyl]phenyl]ethanone

InChI

InChI=1S/C26H24O3/c1-17(27)20-5-11-23(12-6-20)26(4,24-13-7-21(8-14-24)18(2)28)25-15-9-22(10-16-25)19(3)29/h5-16H,1-4H3

InChI Key

ANUDZVURQGOSNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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